molecular formula C15H12ClNO4 B6409036 4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid CAS No. 1261934-98-8

4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid

Cat. No.: B6409036
CAS No.: 1261934-98-8
M. Wt: 305.71 g/mol
InChI Key: DNVBZBPWLXISDQ-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a carbamoyl and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated to form the carbamoyl group.

    Chlorination: The phenyl ring is chlorinated to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: 4-(3-Carbamoyl-4-carboxyphenyl)-3-methoxybenzoic acid.

    Reduction: 4-(3-Aminophenyl)-3-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid
  • 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol
  • 3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid

Uniqueness

4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid is unique due to the presence of both a carbamoyl and a methoxy group on the benzoic acid core. This combination of functional groups can result in unique chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-13-7-9(15(19)20)2-4-10(13)8-3-5-12(16)11(6-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVBZBPWLXISDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691593
Record name 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-98-8
Record name 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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